

Spectroscopic Profile of 2-Ethynylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Ethynylpyridine	
Cat. No.:	B158538	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethynylpyridine**, a key building block in pharmaceutical and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in complex molecular synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **2-Ethynylpyridine**. The data presented below were obtained in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

¹H NMR Spectral Data

The proton NMR spectrum of **2-Ethynylpyridine** exhibits characteristic signals corresponding to the protons on the pyridine ring and the acetylenic proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	8.59	ddd	4.9, 1.8, 0.9
H-4	7.67	td	7.7, 1.8
H-3	7.51	d	7.8
H-5	7.27	ddd	7.6, 4.9, 1.2
Acetylenic H	3.16	S	-

Note: The assignments are based on typical pyridine substitution patterns and coupling constants.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm relative to TMS.

Carbon Assignment	Chemical Shift (δ, ppm)
C-2	143.3
C-6	150.1
C-4	136.4
C-5	127.8
C-3	123.0
C≡CH	82.9
C≡CH	78.3

Infrared (IR) Spectroscopy

The infrared spectrum of **2-Ethynylpyridine**, recorded as a neat liquid, reveals key vibrational modes associated with its functional groups. The absorption frequencies are reported in



reciprocal centimeters (cm⁻¹).

Wavenumber (cm ⁻¹)	Vibrational Mode
3288	≡C-H stretch
2110	C≡C stretch
1585, 1568, 1471, 1435	C=C and C=N stretching (pyridine ring)
783, 746	C-H out-of-plane bending (pyridine ring)

Experimental Protocols

The following provides a generalized methodology for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A solution of **2-Ethynylpyridine** is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: 1 H and 13 C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For 1 H NMR, standard acquisition parameters are used. For 13 C NMR, proton decoupling is employed to simplify the spectrum. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for 1 H and δ 77.16 ppm for 13 C).

Infrared (IR) Spectroscopy

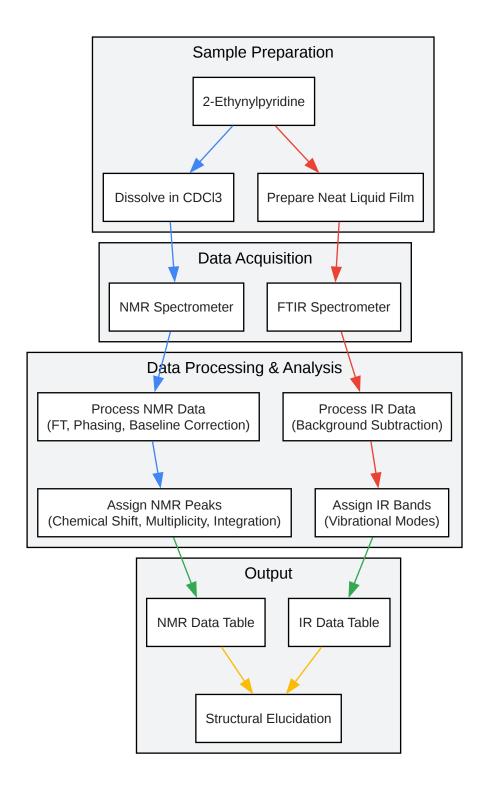
Sample Preparation: For a neat liquid sample, a drop of **2-Ethynylpyridine** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the beam path, and the sample spectrum is recorded. The spectrum is typically collected over a range of 4000-400 cm⁻¹.



Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **2-Ethynylpyridine**.





Click to download full resolution via product page

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethynylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158538#spectroscopic-data-nmr-ir-of-2-ethynylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com